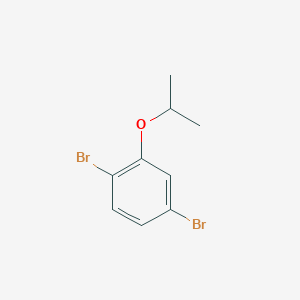![molecular formula C12H15BrN2O2 B1378027 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 1211582-69-2](/img/structure/B1378027.png)
4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
描述
- The carboxylic acid group is protected using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
- Substituted pyrrolo[2,3-b]pyridines with various functional groups depending on the nucleophile used.
- N-oxides or dehalogenated products from oxidation and reduction reactions, respectively.
Chemistry:
- Used as an intermediate in the synthesis of more complex heterocyclic compounds.
- Employed in the development of ligands for catalysis.
Biology and Medicine:
- Potential precursor for the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents.
- Studied for its role in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential in agrochemical applications.
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been reported to play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been reported to influence various biological pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to have various biologically vital properties .
生化分析
Biochemical Properties
4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound’s interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity and downstream signaling pathways. This interaction is crucial for its potential therapeutic applications, particularly in cancer treatment, where FGFR signaling is often dysregulated .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting FGFR signaling . Additionally, it affects the migration and invasion capabilities of cancer cells, making it a promising candidate for anti-metastatic therapies . The compound’s impact on gene expression includes the downregulation of genes involved in cell cycle progression and the upregulation of pro-apoptotic genes, further contributing to its anti-cancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of FGFRs by binding to their active sites, preventing the phosphorylation and activation of downstream signaling molecules . This inhibition leads to the suppression of key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound may interact with other proteins and enzymes involved in cellular metabolism, further influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat may lead to its gradual degradation, potentially affecting its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained inhibitory effects on FGFR signaling and consistent anti-cancer activity, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which are common concerns with many therapeutic agents . Threshold effects have been observed, where doses above a certain level result in adverse effects, emphasizing the importance of dose optimization in therapeutic applications . These findings underscore the need for careful dosage considerations in preclinical and clinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, potentially affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biological effects . Once inside the cell, it may bind to intracellular proteins that influence its localization and accumulation . These interactions are essential for its distribution within different cellular compartments and tissues, impacting its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct it to specific subcellular compartments, enhancing its ability to modulate cellular processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester typically involves the following steps:
-
Formation of the Pyrrolo[2,3-b]pyridine Core:
- Starting from a suitable pyridine derivative, the core structure can be formed through cyclization reactions.
- Common reagents include bromine sources such as N-bromosuccinimide (NBS) for bromination steps.
相似化合物的比较
2,3-Dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-Chloro-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
Uniqueness: The presence of the bromine atom in 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester makes it particularly useful for substitution reactions and as a versatile intermediate in organic synthesis. Its unique structure allows for specific interactions in biological systems, making it a valuable compound in drug discovery and development.
属性
IUPAC Name |
tert-butyl 4-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYSPBWVNYPCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


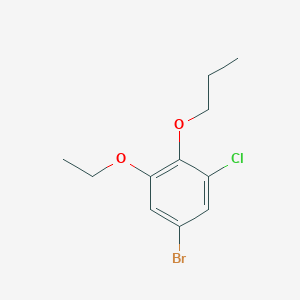
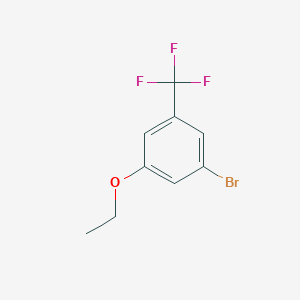
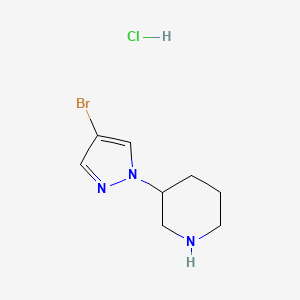
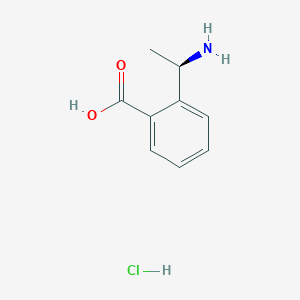
![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride](/img/structure/B1377949.png)
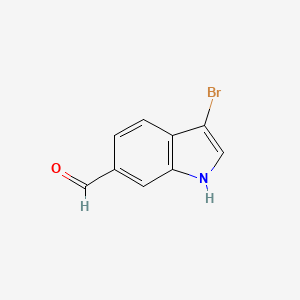
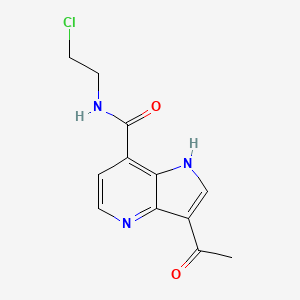
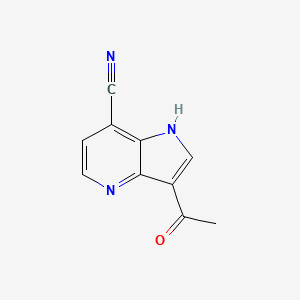
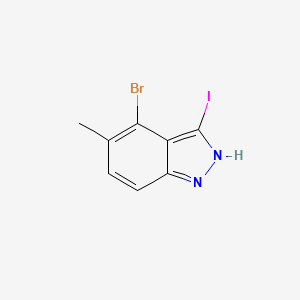
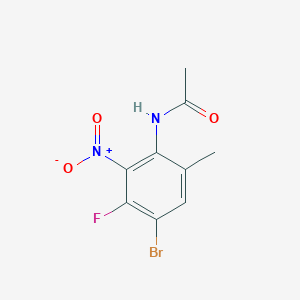
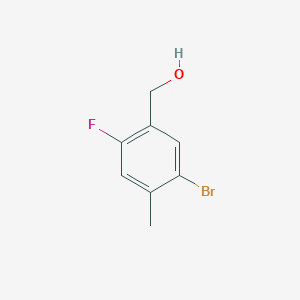
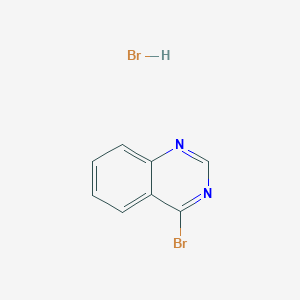
![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)
